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Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbonitrile

Cat. No.: B1351834 Get Quote

For researchers, scientists, and drug development professionals, a detailed understanding of

the spectroscopic characteristics of molecular isomers is paramount for identification,

characterization, and the advancement of new chemical entities. This guide provides a

comprehensive spectroscopic comparison of 4-hydroxyquinoline-3-carbonitrile and its key

positional isomers, offering a side-by-side analysis of their nuclear magnetic resonance (NMR),

infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data.

The subtle variation in the position of the hydroxyl (-OH) and cyano (-CN) groups on the

quinoline scaffold gives rise to distinct electronic environments, resulting in unique

spectroscopic fingerprints for each isomer. A critical aspect influencing the spectra of these

compounds is the potential for keto-enol tautomerism, where the hydroxyquinoline (enol) form

can exist in equilibrium with its quinolone (keto) tautomer. This phenomenon, particularly

prominent in 2- and 4-hydroxyquinolines, significantly impacts their spectroscopic behavior,

especially in different solvents. In polar solvents, the keto form of 2-hydroxyquinoline and 4-

hydroxyquinoline is often favored[1].

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-hydroxyquinoline and its

related isomers. Due to the limited availability of direct experimental data for all positional

isomers of 4-hydroxyquinoline-3-carbonitrile, data for the parent hydroxyquinolines and

closely related cyano-substituted quinolines are presented to infer the expected spectral

characteristics.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1351834?utm_src=pdf-interest
https://www.benchchem.com/product/b1351834?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_properties_of_2_Hydroxyquinoline_UV_Vis_NMR_IR.pdf
https://www.benchchem.com/product/b1351834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts are highly

sensitive to the electronic effects of substituents and their positions on the quinoline ring.

Table 1: ¹H NMR Spectroscopic Data of Hydroxyquinoline Isomers (in DMSO-d₆)

Comp
ound

H2
(ppm)

H3
(ppm)

H4
(ppm)

H5
(ppm)

H6
(ppm)

H7
(ppm)

H8
(ppm)

OH/NH
(ppm)

4-

Hydrox

yquinoli

ne

7.97 (d) 6.12 (d) - 8.17 (d) 7.36 (t) 7.68 (t) 7.61 (d)
11.91

(s)

6-

Hydrox

yquinoli

ne

8.6 (dd) 7.2 (dd) 8.2 (d) 7.3 (d) - 7.3 (dd) 7.9 (d)
~9.8 (s,

br)

8-

Hydrox

yquinoli

ne

8.78

(dd)

7.43

(dd)

8.30

(dd)
7.45 (d) 7.33 (t) 7.19 (d) -

~9.8 (s,

br)

Note: Data for 4-Hydroxyquinoline from ChemicalBook[2]. Data for 6- and 8-Hydroxyquinoline

is estimated based on typical chemical shift ranges and data from similar compounds[3][4]. The

broad singlet for the OH/NH proton indicates its exchangeable nature.

Table 2: ¹³C NMR Spectroscopic Data of Hydroxyquinoline Isomers (in DMSO-d₆)
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Comp
ound

C2 C3 C4 C4a C5 C6 C7 C8 C8a

4-

Hydro

xyquin

oline

140.8 109.9 176.8 125.1 124.2 118.5 131.6 122.9 140.2

6-

Hydro

xyquin

oline

~148 ~122 ~136 ~128 ~121 ~155 ~110 ~130 ~143

8-

Hydro

xyquin

oline

~148 ~122 ~136 ~128 ~128 ~118 ~128 ~154 ~137

Note: Data for 4-Hydroxyquinoline is inferred from PubChem and other sources. Data for 6-

and 8-Hydroxyquinoline is estimated based on known substituent effects on the quinoline ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies. Key vibrational bands for these isomers include those for the O-H/N-H,

C≡N, C=O (in the keto tautomer), and C=C/C=N bonds of the aromatic system.

Table 3: Key IR Absorption Bands (cm⁻¹)
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Functional
Group

4-
Hydroxyquinol
ine

6-
Hydroxyquinol
ine

8-
Hydroxyquinol
ine

Expected for
3-carbonitrile

O-H/N-H stretch
3400-2500

(broad)

~3300-3000

(broad)

~3300-3000

(broad)

Similar broad

absorption

C≡N stretch - - - ~2230-2210

C=O stretch

(keto)
~1640 - -

~1650-1630 (if

keto form

present)

C=C/C=N stretch ~1600-1450 ~1600-1450 ~1600-1450
Similar aromatic

stretching

Note: Data is based on typical ranges for these functional groups and available data for the

parent hydroxyquinolines[5][6][7]. The presence of a strong C=O stretch can indicate a

significant population of the keto tautomer.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For all isomers of hydroxyquinoline-3-carbonitrile, the molecular ion peak (M⁺) is

expected at an m/z corresponding to the molecular formula C₁₀H₆N₂O.

Table 4: Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight

Expected [M]⁺
or [M+H]⁺
(m/z)

Key
Fragmentation
Peaks

4-

Hydroxyquinoline
C₉H₇NO 145.16 145 or 146

Loss of CO (m/z

117), loss of

HCN

6-

Hydroxyquinoline
C₉H₇NO 145.16 145 or 146

Loss of CO, loss

of HCN

8-

Hydroxyquinoline
C₉H₇NO 145.16 145 or 146

Loss of CO, loss

of HCN

Hydroxyquinoline

-3-carbonitrile

Isomers

C₁₀H₆N₂O 170.17 170 or 171

Loss of CO, loss

of HCN, loss of

CN

Note: Fragmentation patterns are predicted based on the stable quinoline ring system and the

nature of the substituents.

Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental

procedures.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Tetramethylsilane

(TMS) is typically used as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard

pulse program is used with a spectral width of approximately -2 to 12 ppm, a sufficient

number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay

of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to

the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a
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longer relaxation delay (2-5 seconds) are typically required[8].

FTIR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean

crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good

contact.

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, acquire the

sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding

multiple scans (e.g., 16-32) improves the signal-to-noise ratio[8].

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g.,

ethanol, methanol, or acetonitrile). Dilute the stock solution to a concentration that gives a

maximum absorbance in the range of 0.1-1.0.

Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline with the pure

solvent in both the sample and reference cuvettes. Then, replace the solvent in the sample

cuvette with the sample solution and record the spectrum, typically from 200 to 800 nm[9].

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system like liquid chromatography (LC) or gas

chromatography (GC), depending on the volatility and thermal stability of the compound.

Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules,

typically producing protonated molecules [M+H]⁺ in positive ion mode. Electron ionization

(EI) can also be used, which often results in more extensive fragmentation.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),

and a detector records their abundance[10][11].

Visualization of Isomeric Relationships
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The following diagram illustrates the concept of positional isomerism for hydroxyquinoline-3-

carbonitrile, highlighting the different positions the hydroxyl group can occupy on the quinoline

ring system while the cyano group remains at the 3-position.

Positional Isomers of Hydroxyquinoline-3-carbonitrile

4-Hydroxyquinoline-3-carbonitrile

2-Hydroxyquinoline-3-carbonitrile

6-Hydroxyquinoline-3-carbonitrile

8-Hydroxyquinoline-3-carbonitrile

Quinoline Core

 -OH at C4
-CN at C3

 -OH at C2
-CN at C3

 -OH at C6
-CN at C3

 -OH at C8
-CN at C3

Click to download full resolution via product page

Caption: Positional isomers of hydroxyquinoline-3-carbonitrile.

This guide provides a foundational spectroscopic comparison of 4-hydroxyquinoline-3-
carbonitrile and its isomers. For definitive identification and characterization, it is always

recommended to acquire experimental data for the specific isomer of interest and compare it

with reference data or computationally predicted spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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